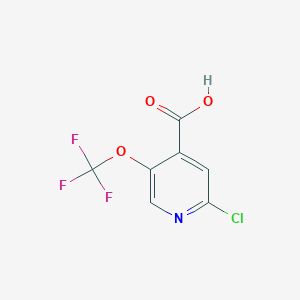

2-Chloro-5-(trifluoromethoxy)isonicotinic acid

Description

2-Chloro-5-(trifluoromethoxy)isonicotinic acid is a halogenated pyridine derivative featuring a trifluoromethoxy (-OCF₃) group at the 5-position and a chlorine atom at the 2-position of the isonicotinic acid backbone (4-pyridinecarboxylic acid). This compound is of significant interest in materials science, particularly in the development of self-assembled monolayers (SAMs) for perovskite and organic solar cells. Its structural attributes—chlorine’s electron-withdrawing nature and the trifluoromethoxy group’s steric bulk and electronegativity—enhance interfacial properties, such as surface smoothness and work function modulation, when used in co-adsorbed SAM systems .

Properties

IUPAC Name |

2-chloro-5-(trifluoromethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-5-1-3(6(13)14)4(2-12-5)15-7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTVKRCSGPEYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Citrazinic Acid to Form 2,6-Dichloro-Isonicotinic Acid

Method Overview:

This approach begins with citrazinic acid as the raw material, which undergoes chlorination to produce 2,6-dichloro-isonicotinic acid. The process involves reacting citrazinic acid with chlorinating agents such as triphosgene, in the presence of a chlorination catalyst, at elevated temperatures (120–145°C).

Reaction Conditions & Reagents:

| Parameter | Details |

|---|---|

| Raw Material | Citrazinic acid |

| Chlorinating Agent | Triphosgene |

| Temperature | 120–145°C |

| Molar Ratio | Citrazinic acid : triphosgene = 1 : 1.0–1.05 |

| Solvent | Usually inert solvents like dichloromethane or chloroform |

Reaction Pathway:

Citrazinic acid reacts with triphosgene, resulting in chlorination at the 2- and 6-positions of the pyridine ring, yielding 2,6-dichloro-isonicotinic acid.

- Advantages: High selectivity for chlorination at desired positions.

- Limitations: Requires high temperature, handling of toxic chlorinating agents, and precise control to prevent over-chlorination.

Directed Dechlorination to Obtain 2-Chloro-Isonicotinic Acid

Method Overview:

Following chlorination, selective dechlorination at the 6-position is achieved using hydrazine hydrate, which reacts at 45–65°C. The excess hydrazine is removed, and the residue is dissolved in water, then heated to 95–100°C with copper sulfate to facilitate dechlorination at the 6-position, leaving the 2-position chlorinated.

Reaction Conditions & Reagents:

| Parameter | Details |

|---|---|

| Dechlorinating Agent | Hydrazine hydrate |

| Temperature | 45–65°C during initial dechlorination; 95–100°C during subsequent step |

| Catalyst | Copper sulfate (CuSO₄) |

| Solvent | Water |

Reaction Pathway:

The selective removal of the 6-chloro group yields 2-chloro-isonicotinic acid, suitable for further functionalization.

Research Findings:

This method is noted for its relative safety compared to diazotization, with moderate yields and high selectivity, making it suitable for laboratory-scale synthesis.

Alternative Synthesis via N-Oxide Intermediates

Method Overview:

Another route involves oxidation of γ-picolinic acid to its N-oxide derivative, followed by chlorination to introduce the chlorine atom at the 2-position. This process often employs oxidants like hydrogen peroxide or catalytic systems, and chlorinating agents such as thionyl chloride or phosphorus oxychloride.

Reaction Conditions & Reagents:

| Parameter | Details |

|---|---|

| Oxidant | Hydrogen peroxide or catalytic oxidants |

| Chlorinating Agent | Thionyl chloride, phosphorus oxychloride |

| Temperature | Variable, often 0–50°C |

Reaction Pathway:

Oxidation of γ-picolinic acid to its N-oxide enhances reactivity, allowing selective chlorination at the 2-position, producing 2-chloroisonicotinic acid.

Research Findings:

This method offers milder conditions but involves longer reaction times and potentially lower yields due to side reactions.

Synthesis from 4-Cyanopyridine Derivatives

Method Overview:

Starting from 4-cyanopyridine, the compound undergoes oxidation to its N-oxide, followed by chlorination to yield chloro-4-cyanopyridine derivatives, which are hydrolyzed to produce 2-chloroisonicotinic acid.

Reaction Conditions & Reagents:

| Parameter | Details |

|---|---|

| Oxidant | Hydrogen peroxide or m-chloroperbenzoic acid |

| Chlorination | Using chlorinating agents like SOCl₂ or PCl₅ |

| Hydrolysis | Acidic or basic conditions |

Research Findings:

This pathway is advantageous for producing specific derivatives but involves multiple steps, with potential yield reduction during hydrolysis.

Summary of Preparation Methods Data Table

| Method | Raw Material | Key Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Citrazinic acid | Triphosgene | 120–145°C | High selectivity | Harsh conditions, toxicity |

| 2 | 2,6-Dichloro-isonicotinic acid | Hydrazine hydrate, CuSO₄ | 45–100°C | Selective dechlorination | Multi-step, moderate yield |

| 3 | γ-Picolinic acid | Oxidants, chlorinating agents | 0–50°C | Milder, versatile | Longer reaction times |

| 4 | 4-Cyanopyridine derivatives | Oxidants, chlorinating agents | Variable | Specific derivatives | Multi-step, lower yield |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethoxy)isonicotinic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

One of the primary applications of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid is as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of biologically active molecules.

-

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of isonicotinic acid, including this compound, can be synthesized into antimicrobial agents. A study highlighted the modification of this compound to produce new antibiotics effective against resistant bacterial strains . - Table 1: Examples of Pharmaceutical Compounds Derived from this compound

| Compound Name | Activity | Reference |

|---|---|---|

| Antimicrobial Derivative A | Bactericidal | |

| Antiviral Compound B | Inhibits viral replication | |

| Anti-inflammatory Agent C | Reduces inflammation |

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its trifluoromethoxy group enhances its reactivity, making it suitable for various synthetic pathways.

-

Example Reaction: Coupling Reactions

The compound can undergo coupling reactions with various nucleophiles to form substituted aromatic compounds. This property is particularly useful in developing new materials and functionalized organic compounds. - Table 2: Reaction Conditions for Synthesis Using this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Chloroform, 20°C, 48h | 61.9 |

| Coupling with Aniline | DMF, reflux | 75.0 |

| Acylation with Acid Chloride | Pyridine, room temperature | 82.5 |

Material Science

Applications in OLEDs

The compound's unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs). Its ability to form stable thin films is critical for enhancing the performance of OLED devices.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethoxy)isonicotinic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to target molecules. This can result in the modulation of biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Electronic Effects

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃):

The -OCF₃ group introduces greater steric hindrance and electronegativity compared to -CF₃, which may reduce aggregation in SAMs but could lower thermal stability. In solar cells, -CF₃ derivatives like PyCA-3F demonstrate higher work function modulation, critical for charge extraction . - Chlorine Substitution: Chlorine at the 2-position enhances electron withdrawal, improving SAM adhesion.

- Heteroatom Variations: Sulfur-containing analogs (e.g., 2-Chloro-5-(3-methylthiophenyl)isonicotinic acid) exhibit distinct electronic properties, favoring applications in drug discovery .

Biological Activity

2-Chloro-5-(trifluoromethoxy)isonicotinic acid, a derivative of isonicotinic acid, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound possesses a trifluoromethoxy group, which is known to influence the pharmacological properties of organic molecules. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1221171-77-2 |

| Molecular Formula | C7H4ClF3N2O3 |

| Molecular Weight | 232.57 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound may exhibit activity through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of isonicotinic acid possess antimicrobial properties. The presence of the trifluoromethoxy group may enhance these effects. For example, a study demonstrated that similar compounds exhibited significant activity against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Properties

Research has indicated that compounds with isonicotinic acid structures can exhibit anti-inflammatory effects. The mechanism may involve modulation of inflammatory cytokines and inhibition of pro-inflammatory pathways. Preliminary studies on related compounds suggest that this compound could similarly reduce inflammation markers in vitro .

Neuroprotective Effects

There is emerging evidence that some isonicotinic acid derivatives may provide neuroprotective benefits. This could be linked to their ability to modulate neurotransmitter systems or exert antioxidant effects. Further research is needed to elucidate the specific neuroprotective mechanisms of this compound .

Case Studies

- Antimicrobial Efficacy Study : A comparative analysis was conducted on various isonicotinic acid derivatives, including this compound. Results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.